molecular formula C7H19N3 B085854 1,4,7-Trimethyldiethylenetriamine CAS No. 105-84-0

1,4,7-Trimethyldiethylenetriamine

Cat. No.: B085854
CAS No.: 105-84-0
M. Wt: 145.25 g/mol
InChI Key: ODZZIKZQNODXFS-UHFFFAOYSA-N
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Description

1,4,7-Trimethyldiethylenetriamine is an organic compound with the molecular formula C7H19N3. It is a derivative of diethylenetriamine, where three of the hydrogen atoms are replaced by methyl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Preparation Methods

1,4,7-Trimethyldiethylenetriamine can be synthesized through several methods. One common synthetic route involves the reaction of diethylenetriamine with methylating agents such as methyl iodide or dimethyl sulfate under controlled conditions. The reaction typically requires a solvent like ethanol and a base such as sodium hydroxide to facilitate the methylation process .

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and minimize by-products .

Chemical Reactions Analysis

1,4,7-Trimethyldiethylenetriamine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while substitution reactions can produce a variety of substituted amines .

Scientific Research Applications

1,4,7-Trimethyldiethylenetriamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4,7-Trimethyldiethylenetriamine involves its ability to form stable complexes with metal ions. The nitrogen atoms in the compound act as electron donors, coordinating with metal ions to form chelates. This interaction can influence various biochemical pathways, including enzyme activity and metal ion transport .

Comparison with Similar Compounds

1,4,7-Trimethyldiethylenetriamine can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific methylation pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications .

Properties

IUPAC Name

N,N'-dimethyl-N'-[2-(methylamino)ethyl]ethane-1,2-diamine
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InChI

InChI=1S/C7H19N3/c1-8-4-6-10(3)7-5-9-2/h8-9H,4-7H2,1-3H3
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

ODZZIKZQNODXFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCN(C)CCNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H19N3
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DSSTOX Substance ID

DTXSID0059326
Record name 1,4,7-Trimethyldiethylenetriamine
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Molecular Weight

145.25 g/mol
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Physical Description

Liquid; [Sigma-Aldrich MSDS]
Record name 1,4,7-Trimethyldiethylenetriamine
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CAS No.

105-84-0
Record name N1,N2-Dimethyl-N1-[2-(methylamino)ethyl]-1,2-ethanediamine
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Record name 1,4,7-Trimethyldiethylenetriamine
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Record name 1,2-Ethanediamine, N1,N2-dimethyl-N1-[2-(methylamino)ethyl]-
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Record name 1,4,7-Trimethyldiethylenetriamine
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Record name N,N'-dimethyl-N-[2-(methylamino)ethyl]ethylenediamine
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Record name 1,4,7-TRIMETHYLDIETHYLENETRIAMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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